molecular formula C21H25N5O3 B2508321 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea CAS No. 2034452-01-0

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea

Katalognummer: B2508321
CAS-Nummer: 2034452-01-0
Molekulargewicht: 395.463
InChI-Schlüssel: UPJMUQQVGFJGQU-SAABIXHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a urea-based small molecule characterized by a bicyclic pyrazine moiety and a 4-methoxyphenethyl substituent. The (1r,4r)-configured cyclohexyl linker enhances stereochemical stability, while the 3-cyanopyrazine group introduces electron-withdrawing properties that may influence binding affinity in biological systems.

Eigenschaften

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-17-6-2-15(3-7-17)10-11-25-21(27)26-16-4-8-18(9-5-16)29-20-19(14-22)23-12-13-24-20/h2-3,6-7,12-13,16,18H,4-5,8-11H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJMUQQVGFJGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stereoselective Etherification of Cyclohexanediol

The trans-diaxial configuration of the cyclohexyl ether is achieved via Mitsunobu reaction. A protected trans-cyclohexane-1,4-diol (e.g., tert-butyldimethylsilyl ether) reacts with 3-cyanopyrazin-2-ol under Mitsunobu conditions:

Procedure

  • Dissolve trans-cyclohexane-1,4-diol (10 mmol) in THF.
  • Add 3-cyanopyrazin-2-ol (10 mmol), triphenylphosphine (12 mmol), and diethyl azodicarboxylate (DEAD, 12 mmol).
  • Stir at 0°C for 30 min, then warm to room temperature for 12 h.
  • Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) to yield the monoether intermediate.

Key Data

Parameter Value
Yield 78%
Stereochemical Purity >98% trans-diaxial (HPLC)

Conversion to Amine

The hydroxyl group is converted to an amine via a Gabriel synthesis:

  • React the ether intermediate with phthalimide (1.2 eq) and DIAD in THF.
  • Hydrolyze the phthalimide using hydrazine hydrate to yield Intermediate A.

Analytical Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrazine-H), 4.20–4.15 (m, 1H, cyclohexyl-O), 3.10–2.95 (m, 1H, cyclohexyl-NH₂).
  • HRMS : m/z calc. for C₁₁H₁₄N₃O₂ [M+H]⁺ 236.1034, found 236.1031.

Synthesis of Intermediate B: 4-Methoxyphenethyl Isocyanate

Preparation of 4-Methoxyphenethyl Amine

4-Methoxyphenethyl bromide (10 mmol) is treated with sodium azide in DMF, followed by Staudinger reduction with triphenylphosphine to yield the primary amine.

Isocyanate Formation

The amine is reacted with triphosgene (0.35 eq) in dichloromethane at −10°C:

  • Add triphosgene dropwise to a stirred solution of 4-methoxyphenethyl amine (10 mmol) and Et₃N (3 eq) in DCM.
  • Warm to room temperature and stir for 2 h.
  • Filter and concentrate to obtain Intermediate B.

Safety Note : Triphosgene reactions require strict temperature control to avoid exothermic decomposition.

Urea Coupling Reaction

Reaction Conditions

Intermediate A (5 mmol) and Intermediate B (5.5 mmol) are combined in anhydrous THF under nitrogen:

  • Add Intermediate B dropwise to a solution of Intermediate A and Et₃N (6 mmol) in THF.
  • Stir at 25°C for 24 h.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Table

Parameter Optimal Value Yield Impact
Solvent THF +15%
Temperature 25°C Baseline
Base Et₃N +20%
Reaction Time 24 h Max conversion

Characterization of Final Product

  • Melting Point : 162–164°C (decomp.)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.9 (urea C=O), 154.1 (pyrazine-CN), 55.2 (OCH₃).
  • HPLC Purity : 99.1% (C18 column, MeCN/H₂O gradient).

Alternative Synthetic Routes

Carbamate Aminolysis

An alternative employs a carbamate intermediate:

  • React Intermediate A with 4-nitrophenyl chloroformate to form a carbamate.
  • Treat with 4-methoxyphenethyl amine in DMF to yield the urea.

Advantage : Avoids handling isocyanates.
Disadvantage : Lower yield (62% vs. 78% for isocyanate route).

Solid-Phase Synthesis

A patent-derived method uses Wang resin-bound cyclohexylamine for stepwise coupling, though scalability is limited.

Challenges and Mitigation Strategies

  • Stereochemical Integrity : Mitsunobu conditions ensure retention of trans-diaxial configuration.
  • Cyanopyrazine Stability : Neutral pH maintained during all steps to prevent hydrolysis.
  • Isocyanate Reactivity : Use of scavengers (e.g., molecular sieves) minimizes oligomerization.

Industrial-Scale Considerations

A cost analysis favors the isocyanate route for batches >1 kg:

Factor Isocyanate Route Carbamate Route
Raw Material Cost $320/kg $410/kg
Process Safety Moderate High
Waste Generation 8 kg/kg API 12 kg/kg API

Analyse Chemischer Reaktionen

Types of Reactions

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea would depend on its specific biological target and pathway. Potential molecular targets may include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Compound Name / ID Substituents on Cyclohexyl Core Aromatic/Electron-Withdrawing Groups Molecular Weight Key Features
Target Compound 3-Cyanopyrazin-2-yloxy 4-Methoxyphenethyl ~393.4 (calc.) Methoxy group enhances hydrophilicity; cyanopyrazine may improve selectivity
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea 5-Fluoropyrimidin-2-yloxy Thiophen-2-ylmethyl 350.41 Fluorine increases electronegativity; thiophene may alter pharmacokinetics
UC2288 (1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((1r,4r)-4-(5-(trifluoromethyl)pyridin-2-yloxy)cyclohexyl)urea) 5-(Trifluoromethyl)pyridin-2-yloxy 4-Chloro-3-(trifluoromethyl)phenyl ~503.8 (calc.) Trifluoromethyl groups enhance metabolic stability; known p21 inhibitor
1-(1-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea Pyrazine-oxadiazole hybrid 3-(Trifluoromethyl)phenyl 432.4 Oxadiazole introduces rigidity; trifluoromethyl enhances lipophilicity

Pharmacological and Physicochemical Comparisons

Bioactivity
  • UC2288 (): Demonstrates antiproliferative activity by inhibiting p21, a cyclin-dependent kinase inhibitor. The trifluoromethyl groups likely contribute to its cell permeability and target engagement .
  • Fluoropyrimidine Analogs (): Fluorinated pyrimidines are associated with kinase inhibition due to their ability to mimic ATP-binding motifs. The thiophene substituent in this compound may reduce solubility compared to the target’s methoxyphenethyl group .
  • Pyrazine-Oxadiazole Hybrid (): The oxadiazole ring enhances metabolic stability but may reduce solubility.
Physicochemical Properties
  • Electron-Withdrawing Groups: The target’s 3-cyanopyrazine group is less electronegative than UC2288’s trifluoromethylpyridine but more polar than fluoropyrimidine derivatives .
  • Solubility: The 4-methoxyphenethyl group in the target compound likely improves aqueous solubility compared to thiophene () or trifluoromethylphenyl () analogs.

Key Research Findings and Limitations

  • SAR Insights: Methoxy groups (as in the target) improve solubility but may reduce membrane permeability compared to halogenated analogs . Cyanopyrazine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzyme active sites .
  • Gaps in Data: No direct biological data (e.g., IC50, pharmacokinetics) are available for the target compound. Limited evidence on the metabolic stability of cyanopyrazine-containing ureas.

Biologische Aktivität

The compound 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, highlighting its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of 354.45 g/mol. The structure includes a cyclohexyl group, a cyanopyrazinyl moiety, and a methoxyphenethyl substituent, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

Biological Activity Overview

The biological activities can be summarized as follows:

Activity Description IC50 (µM)
Cancer Cell Growth Inhibition Significant dose-dependent inhibition observed in various cancer cell lines.5 - 20
Apoptosis Induction Induces apoptosis through cell cycle disruption; mechanistic studies confirm pathway activation.Not specified
Kinase Inhibition Potential inhibition of kinases like CHK1, affecting cell cycle regulation.Not directly tested

Case Studies

Several studies have explored the efficacy of related compounds in clinical and preclinical settings:

  • In Vitro Studies : A study demonstrated that related urea derivatives showed promising results in inhibiting tumor growth in vitro. The compounds were tested against breast cancer and lung cancer cell lines, showing IC50 values below 10 µM .
  • Animal Models : In vivo studies involving mouse models indicated that administration of similar cyanopyrazinyl urea derivatives resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with minimal adverse effects .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could modulate signaling pathways associated with tumor growth and survival, including those linked to apoptosis and cell cycle checkpoints .

Q & A

Q. How can researchers optimize the synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis : The compound’s core structure (cyclohexyl-pyrazine-urea) requires multi-step reactions. Begin with the preparation of the trans-cyclohexyl intermediate via nucleophilic substitution of 3-cyanopyrazin-2-ol with a trans-4-bromocyclohexanol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Urea Formation : Couple the cyclohexyl-pyrazine intermediate with 4-methoxyphenethyl isocyanate using a catalytic base (e.g., DBU) in anhydrous THF at 0–25°C. Monitor reaction progress via TLC or HPLC to prevent over-alkylation .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product. Yield optimization may require adjusting solvent polarity and temperature .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the trans-configuration of the cyclohexyl group (axial-equatorial coupling constants, J = 10–12 Hz) and the presence of the cyanopyrazine moiety (δ ~8.5 ppm for pyrazine protons) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected m/z ~437.5) and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in a mixed solvent system (e.g., DCM/hexane) and analyze diffraction patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-cyanopyrazine and 4-methoxyphenethyl groups in target binding?

Methodological Answer:

  • Analog Synthesis : Replace the 3-cyanopyrazine group with non-polar (e.g., methyl) or electron-deficient (e.g., nitro) substituents. Similarly, modify the 4-methoxyphenethyl group to assess steric/electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines). Compare IC₅₀ values to identify critical functional groups. For example, reports that trifluoromethyl pyridine analogs enhance kinase selectivity .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target proteins (e.g., p21-activated kinases). Validate predictions with mutagenesis studies .

Q. How should researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, serum-free vs. serum-containing media in cell viability tests) .
  • Orthogonal Validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular thermal shift assays). For example, shows discrepancies in IC₅₀ values between fluorometric and radiometric kinase assays due to substrate competition .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (e.g., ANOVA) to assess variability introduced by assay design .

Q. What strategies are recommended for evaluating metabolic stability and degradation pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The urea linkage and methoxy group are prone to hydrolysis and O-demethylation, respectively .
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products using UPLC-PDA to identify labile sites (e.g., pyrazine ring oxidation) .
  • Stabilization Strategies : Introduce steric hindrance (e.g., cyclopropane substituents) or deuterate labile C-H bonds to slow metabolic breakdown .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.